![molecular formula C13H11NO4 B6327580 2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261989-06-3](/img/structure/B6327580.png)
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid, 95%
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Overview
Description
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid (2H5MPNA or 4-methoxy-2-hydroxy-5-phenylnicotinic acid) is an organic compound and a derivative of nicotinic acid. It is a white, crystalline solid with a melting point of 153-155°C and a boiling point of 310-315°C. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
2H5MPNA has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure, and receptor binding. It has also been used to study the role of nicotinic acid in metabolism and its effects on blood pressure, cholesterol, and glucose levels. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the effects of drugs on the central nervous system.
Mechanism of Action
2H5MPNA has been shown to act as an inhibitor of enzymes, such as lipoxygenase, cyclooxygenase, and epoxide hydrolase. It has also been shown to bind to nicotinic acid receptors, which are involved in the regulation of lipid and glucose metabolism. Additionally, it has been shown to inhibit the activity of adenosine receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2H5MPNA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid and glucose metabolism. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to have an anti-oxidant effect and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2H5MPNA has a number of advantages for use in laboratory experiments. Its high solubility in water makes it easy to use in a variety of experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also limited by its high cost and its potential to cause skin irritation.
Future Directions
Future research on 2H5MPNA could focus on its potential use as an anti-inflammatory agent, as well as its potential to reduce the risk of cardiovascular disease. Additionally, further research could be done on its potential to modulate the activity of enzymes involved in lipid and glucose metabolism. Additionally, research could focus on its potential to be used as a drug delivery system, as well as its potential to be used in drug-targeting strategies. Finally, research could focus on its potential to be used in the treatment of neurological disorders.
Synthesis Methods
2H5MPNA can be synthesized through a two-step process. In the first step, 4-methoxyphenylacetic acid is reacted with sodium hydroxide to form 4-methoxyphenylacetate sodium salt. This is then reacted with sodium cyanide to form 4-methoxy-2-hydroxy-5-phenylnicotinic acid.
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMICZRCZYCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604828 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid | |
CAS RN |
1261989-06-3 |
Source
|
Record name | 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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